(S)-Benzyl 2-azido-2-phenylethanoate
Description
Contextualization of Chiral Azido (B1232118) Compounds in Contemporary Organic Synthesis
Chiral azido compounds are of paramount importance in modern organic synthesis due to the versatile reactivity of the azide (B81097) group. This functional group can be transformed into a wide array of other nitrogen-containing moieties, such as amines, amides, and N-heterocycles, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The ability to introduce these groups stereoselectively is crucial, as the three-dimensional arrangement of atoms in a molecule often dictates its biological activity. nih.govpsu.edu The development of asymmetric catalytic methods to synthesize chiral azides has been a significant area of research, providing access to enantiomerically enriched building blocks that were previously difficult to obtain. nih.gov
The Role of α-Azido Esters as Versatile Synthetic Intermediates in Advanced Chemistry
Within the broader class of chiral azido compounds, α-azido esters stand out as particularly valuable synthetic intermediates. The presence of the azide group at the α-position to an ester functionality allows for a diverse range of chemical transformations. These include reduction to α-amino acids, cycloaddition reactions to form triazoles, and various rearrangement reactions. nih.gov The ester group can be hydrolyzed, reduced, or converted into other functional groups, further adding to the synthetic utility of these molecules. This versatility makes α-azido esters key precursors for the synthesis of unnatural amino acids, peptidomimetics, and complex heterocyclic systems. psu.edunih.gov
Specific Research Focus: The Unique Attributes and Synthetic Potential of (S)-Benzyl 2-azido-2-phenylethanoate
This compound is a prime example of a chiral α-azido ester with significant synthetic potential. Its structure incorporates several key features: a chiral center at the α-position, a reactive azide group, a phenyl ring that can influence reactivity and provide a site for further functionalization, and a benzyl (B1604629) ester that can be readily removed under mild conditions.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 113543-52-5 |
| Molecular Formula | C₁₅H₁₃N₃O₂ |
| Molecular Weight | 267.28 g/mol |
This specific combination of features makes this compound a valuable building block for the synthesis of a variety of complex molecules. For instance, the stereodefined α-azido phenylacetic acid moiety can be incorporated into peptide chains to create unnatural amino acids, which can modulate the structure and function of peptides. nih.govresearchgate.net The azide group can participate in "click" chemistry, a set of powerful and reliable reactions for bioconjugation and materials science. Furthermore, the phenyl group can be substituted to tune the electronic and steric properties of the molecule, allowing for the synthesis of a library of derivatives for drug discovery and other applications. scbt.com
Overview of Current Research Trends and Challenges in Chiral Azido Chemistry
The field of chiral azido chemistry is dynamic and continually evolving. A major trend is the development of novel and more efficient catalytic asymmetric methods for the synthesis of chiral azides. This includes the use of transition metal catalysts and organocatalysts to achieve high enantioselectivity and broader substrate scope. nih.gov Another significant area of research is the expansion of the synthetic applications of chiral azido compounds. Scientists are exploring new transformations of the azide group to access novel molecular scaffolds.
Despite the progress, challenges remain. The synthesis of certain chiral azides, particularly those with sterically hindered or sensitive functional groups, can be difficult. The development of more robust and scalable synthetic methods is an ongoing pursuit. Furthermore, a deeper understanding of the mechanisms of azide transfer reactions and subsequent transformations is needed to design more effective and selective catalysts and reagents. The safe handling of azides, which can be energetic compounds, is also a critical consideration in all synthetic endeavors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-azido-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-17-14(13-9-5-2-6-10-13)15(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFSGEMBCYIUIQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](C2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Stereoselective Synthesis of S Benzyl 2 Azido 2 Phenylethanoate
Precursor Chemistry and Rational Design for Chiral Induction
The foundation of any successful asymmetric synthesis lies in the judicious choice of starting materials and a well-thought-out strategy for inducing chirality. The synthesis of (S)-benzyl 2-azido-2-phenylethanoate is no exception, with methodologies often originating from either readily available chiral molecules or by derivatizing common chiral precursors.
Utilization of Chiral Pool Starting Materials in Asymmetric Synthesis
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. researchgate.net This approach is highly efficient as the inherent chirality of the starting material can be transferred to the target molecule, obviating the need for a resolution step or a complex asymmetric catalyst. For the synthesis of this compound, a logical starting point from the chiral pool is an enantiomerically pure compound that already possesses the desired stereochemistry at the carbon atom corresponding to the α-position of the target molecule.
Derivatization Pathways from Readily Available Chiral Amino Acid Precursors
A prominent strategy for synthesizing this compound involves the derivatization of the readily available, non-proteinogenic amino acid, (S)-phenylglycine. wikipedia.org This amino acid possesses the required (S)-stereochemistry at the α-carbon bearing the phenyl group. The synthetic challenge then becomes the conversion of the amino group to an azido (B1232118) group with retention of configuration.
A common pathway involves the diazotization of the amino group of (S)-phenylglycine or its corresponding ester, followed by nucleophilic substitution with an azide (B81097) source. This transformation must be carefully controlled to minimize racemization. For instance, (S)-phenylglycine can be converted to its methyl ester, which can then undergo diazotization. It is crucial to select appropriate reaction conditions to ensure the stereochemical integrity of the chiral center is maintained throughout the transformation.
Asymmetric Functionalization Approaches to Access the Stereocenter of this compound
Asymmetric Catalysis for Enantioselective Azido Group Introduction
The direct introduction of an azide moiety to the prochiral center of Benzyl (B1604629) 2-oxo-2-phenylethanoate is a primary strategy for synthesizing the target compound. Asymmetric catalysis, utilizing either small organic molecules or transition metal complexes as catalysts, provides a powerful means to control the stereochemical outcome of this transformation.
Organocatalytic Methodologies for Stereocontrol
Organocatalysis has emerged as a major pillar of asymmetric synthesis, avoiding the use of metals and often employing readily available, stable, and less toxic catalysts derived from natural products. nih.gov For the α-azidation of carbonyl compounds, research has often focused on the use of cinchona alkaloid derivatives. These catalysts can activate the substrate and the azide source, creating a chiral environment for the reaction.
Detailed investigations into the organocatalytic α-azidation of related prochiral β-ketoesters have shown that an asymmetric reaction is possible using simple cinchona alkaloid catalysts. nih.gov However, these reactions have been reported to be challenging, often resulting in modest enantioselectivities and relatively low yields. nih.gov For instance, attempts to use bifunctional ammonium (B1175870) salt catalysts in the azidation of ketoesters with hypervalent iodine reagents did not yield the desired product, while simple cinchona alkaloids provided some level of asymmetric induction. nih.gov
Another organocatalytic approach involves the use of nucleophilic azide sources, like trimethylsilylazide (TMSN₃), under oxidative conditions, which can be facilitated by quaternary ammonium iodides as catalysts. nih.govresearchgate.net While this method is effective for the racemic synthesis, achieving high enantioselectivity with an organocatalyst remains a significant hurdle. nih.gov
Table 1: Representative Results for Organocatalytic α-Azidation of Ketoesters Data extrapolated from studies on related ketoester substrates.
| Catalyst | Azide Source | Solvent | Enantiomeric Ratio (e.r.) | Yield | Reference |
|---|---|---|---|---|---|
| Cinchona Alkaloid | Hypervalent Iodine Reagent | Toluene | up to 83:17 | Low | nih.gov |
Transition Metal-Catalyzed Asymmetric Azidation Reactions
Transition metal catalysis offers a broad and versatile toolkit for asymmetric transformations. Chiral ligands coordinated to a metal center create a defined chiral pocket that can effectively discriminate between the two enantiotopic faces of the prochiral substrate, leading to high enantioselectivity.
Copper catalysis is particularly noteworthy for its cost-effectiveness and diverse reactivity. For the asymmetric azidation of α-keto esters, copper(II) complexes with chiral ligands have shown promise. The mechanism often involves the coordination of both the keto ester and the azide source to the chiral copper complex.
Research on related substrates like β-ketoesters has demonstrated successful copper-catalyzed azidation. mdpi.com For example, conditions using copper(II) acetate (B1210297) as the catalyst, a chiral bis(oxazoline) ligand, and trimethylsilylazide (TMSN₃) as the azide source can furnish the desired azido products. mdpi.com The choice of ligand is critical; chiral bisoxazoline (BOX) and pyridine-bisoxazoline (Pybox) ligands are frequently employed in copper-catalyzed asymmetric reactions, including propargylic etherifications and Henry reactions of α-keto esters, achieving high yields and excellent enantiomeric excesses. nih.govnih.gov This suggests their potential applicability for the stereoselective synthesis of this compound.
Table 2: Conditions for Copper-Catalyzed Asymmetric Reactions on Keto Esters
| Catalyst System | Substrate Type | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Cu(II)-t-Bu-bisoxazoline / Et₃N | α-Keto Esters | Henry Reaction | High yields, excellent enantiomeric excesses. | nih.gov |
| Cu(OAc)₂ / Chiral Bisoxazoline | β-Keto Esters | Azidation | Effective for azido group introduction. | mdpi.com |
Beyond copper, other transition metals like palladium, rhodium, and zinc are known to catalyze asymmetric azidation reactions.
Rhodium(III) complexes have been successfully used for the C-H azidation of arenes bearing chelating groups. mdpi.com While this is a C-H activation pathway rather than a direct addition to a carbonyl, it showcases the ability of rhodium to facilitate the formation of C-N₃ bonds. Furthermore, rhodium catalysts are effective in converting dienyl azides into pyrroles and in the asymmetric synthesis of allylic fluorides, demonstrating their versatility in reactions involving nitrogen-containing functional groups and in creating chiral centers. organic-chemistry.orgnih.gov
Palladium-catalyzed asymmetric reactions are well-established, particularly for allylic and benzylic substitutions. nih.govnih.govresearchgate.net These reactions often proceed through a dynamic kinetic asymmetric transformation (DYKAT), allowing for the conversion of a racemic starting material into a single enantiomer of the product with high enantiomeric excess. nih.gov This principle could potentially be applied to a precursor of this compound.
Zinc(II) catalysts , such as Zn(OTf)₂, have been employed for the azidation of β-keto esters using hypervalent iodine-azido species, providing the desired products in moderate to good yields. mdpi.com Zinc iodide has also been shown to be a cost-effective catalyst for the synthesis of pyrroles from dienyl azides. organic-chemistry.orgnih.gov
Biocatalytic Pathways and Enzymatic Deracemization or Resolution Techniques
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of enantiomerically pure compounds like this compound, enzymatic kinetic resolution is a particularly powerful strategy.
Lipase-Mediated Kinetic Resolution Strategies
Kinetic resolution involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are a class of enzymes widely used for this purpose due to their stability, broad substrate scope, and commercial availability. nih.gov
In the context of this compound, a racemic mixture of benzyl 2-azido-2-phenylethanoate could be subjected to lipase-catalyzed hydrolysis. The lipase (B570770) would selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester untouched and enantiomerically enriched. Conversely, a racemic mixture of 2-azido-2-phenylacetic acid could be esterified with benzyl alcohol, with the lipase selectively catalyzing the formation of the (S)-ester.
A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. scielo.br To overcome this, a dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. scielo.brmdpi.com This is often achieved by adding a suitable metal catalyst that can racemize the unreacted starting material, allowing for a theoretical yield of up to 100% of a single enantiomer. scielo.br For instance, studies on the DKR of racemic alcohols have successfully used ruthenium or niobium-based catalysts for racemization in tandem with lipase-catalyzed acylation. scielo.brmdpi.com
Table 3: Lipase-Mediated Resolution Strategies
| Strategy | Description | Key Advantage | Key Disadvantage | Reference |
|---|---|---|---|---|
| Kinetic Resolution (KR) | Selective enzymatic transformation of one enantiomer from a racemic mix. | High enantioselectivity. | Maximum 50% yield. | nih.govresearchgate.net |
Applications of Nitrilase and Hydrolase Enzymes in Stereoselective Synthesis
The application of enzymes in organic synthesis offers a powerful approach to achieving high stereoselectivity under mild reaction conditions. Hydrolases, particularly lipases, have demonstrated significant utility in the stereoselective synthesis and resolution of chiral molecules containing azido groups.
Hydrolases, such as lipases, are widely employed in the kinetic resolution of racemic alcohols and esters. For instance, the lipase-catalyzed enantioselective esterification of β-azido alcohols has been successfully used in dynamic kinetic resolution (DKR) processes. organic-chemistry.org In a typical kinetic resolution, a lipase selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the faster-reacting enantiomer (as the ester) from the slower-reacting one (as the unreacted substrate). For example, Candida antarctica lipase B (Novozyme 435) has shown excellent enantioselectivity in the resolution of 2-azido-1-phenylethanol. organic-chemistry.org This principle can be directly applied to the racemic precursor of this compound. A lipase could selectively hydrolyze the (R)-enantiomer of a racemic benzyl 2-azido-2-phenylethanoate mixture, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.
Similarly, nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids, can be used in the synthesis of chiral carboxylic acids that are precursors to the final ester. acs.org While direct enzymatic synthesis of this compound is not extensively documented, the enzymatic resolution of its corresponding racemic acid, phenylazidoacetic acid, or the kinetic resolution of the racemic ester itself, represents a viable and effective strategy. The opposite selectivity of lipases towards D- and L-nucleosides in acylation reactions further illustrates the potential for precise enantiomeric discrimination by these enzymes. nih.gov
Stereoselective Conversion of Achiral or Racemic Precursors to this compound
The synthesis of enantiomerically pure this compound can be achieved through the stereoselective transformation of either achiral (prochiral) or racemic starting materials.
A prominent strategy starting from a prochiral precursor involves the asymmetric azidation of an enolate. For instance, the electrophilic azidation of chiral imide enolates provides a practical route to α-azido carboxylic acids with high diastereoselectivity. acs.org The corresponding achiral benzyl phenylacetate (B1230308) can be converted into a metal enolate, which then reacts with a chiral auxiliary-based electrophilic azide source. Subsequent removal of the chiral auxiliary and esterification would yield the target compound.
Alternatively, methods starting from racemic precursors often involve a resolution step. A notable example is the transformation of racemic α-bromo ketones to chiral α-azido ketones using phase-transfer catalysis with a chiral quaternary salt. nih.gov A similar strategy could be envisioned for the corresponding α-bromo ester, benzyl 2-bromo-2-phenylethanoate. The racemic bromoester would react with an azide source in the presence of a chiral phase-transfer catalyst, leading to the enantioselective formation of this compound.
Another approach involves the direct synthesis of benzyl azides from benzylic alcohols using azidotrimethylsilane (B126382) (TMSN₃) and a catalyst like copper(II) triflate. organic-chemistry.org Starting with a prochiral ketone, asymmetric reduction would yield a chiral alcohol, which could then be converted to the azide with retention or inversion of configuration, followed by esterification.
Kinetic Resolution Strategies for Enantiomeric Enrichment of Azido-Phenylethanoates
Kinetic resolution is a powerful and widely used technique for separating enantiomers from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.org
Enzymatic Kinetic Resolution: As discussed previously, hydrolases are particularly effective for this purpose. Lipase-catalyzed kinetic resolution is a well-established method. For example, lipases from Burkholderia cepacia and Candida rugosa have been used for the kinetic resolution of racemic alcohols like (±)-1-phenylethanol via transesterification. nih.gov This approach is directly analogous to the potential resolution of racemic benzyl 2-azido-2-phenylethanoate, where a lipase would selectively acylate or deacylate one enantiomer.
Dynamic Kinetic Resolution (DKR): An advancement over standard kinetic resolution is dynamic kinetic resolution (DKR), which combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. msu.edu This allows for a theoretical yield of 100% for a single enantiomer. A chemoenzymatic DKR process has been effectively applied to β-azido alcohols, combining a lipase for enantioselective esterification with a ruthenium catalyst for the racemization of the alcohol. organic-chemistry.org A similar system could be developed for the α-hydroxy ester precursor of the target molecule.
Non-Enzymatic Kinetic Resolution: Synthetic reagents and catalysts can also be employed for kinetic resolution. The esterification of racemic mandelic acid with an optically active alcohol like (-)-menthol was one of the earliest examples. wikipedia.org More modern approaches include the non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids, which are structurally related to the acid portion of the target compound. rsc.org
The table below summarizes the enantiomeric excess (ee) and conversion rates for relevant kinetic resolution examples.
| Substrate | Resolution Method | Catalyst/Enzyme | Result | Reference |
|---|---|---|---|---|
| (±)-1-Phenylethanol | Kinetic Resolution (Acylation) | (-)-Sparteine/Pd(II) complex | 99% ee at 55% conversion | wikipedia.org |
| Racemic β-Azido Alcohols | Dynamic Kinetic Resolution | Candida antarctica Lipase B & Ru-catalyst | up to 99% ee, up to 98% conversion | organic-chemistry.org |
| (±)-1-Phenylethanol | Kinetic Resolution (Transesterification) | Burkholderia cepacia Lipase (PCMC form) | >99% ee(p) at 50% conversion | nih.gov |
| Racemic 2-phenylpropanal | Reductive DKR | Candida tenuis xylose reductase mutant | 93.1% ee | nih.gov |
Process Optimization and Scalability Considerations for Efficient Synthesis
The transition of a synthetic route from laboratory scale to industrial production requires careful optimization of various reaction parameters to ensure efficiency, cost-effectiveness, and safety.
Influence of Solvent Systems on Stereoselectivity and Reaction Yield
The choice of solvent can profoundly impact the stereoselectivity and yield of a reaction. In kinetic resolutions, solvents can influence enzyme activity and stability. For instance, the use of tert-amyl alcohol was found to increase both reactivity and selectivity in the kinetic resolution of arylalkylcarbinols. wikipedia.org In another example, the lipase-catalyzed kinetic resolution of (±)-1-phenylethanol was successfully performed in the ionic liquid [Bmim][PF₆], demonstrating that non-conventional solvents can offer advantages. nih.gov For phase-transfer catalyzed reactions, such as the synthesis of chiral α-azido ketones from α-bromo ketones, a biphasic system like fluorobenzene-water has proven effective. nih.gov The optimization of the solvent system is therefore a critical step in developing a robust stereoselective synthesis.
Temperature and Pressure Effects on Reaction Outcomes and Kinetics
Temperature is a crucial parameter that can affect reaction rates and selectivity. In many enantioselective transformations, lower temperatures lead to higher enantiomeric excess due to the larger difference in the activation energies for the formation of the diastereomeric transition states. In a copper-catalyzed asymmetric amination, optimizing the temperature to -5 °C was key to achieving high yield (92%) and enantioselectivity (94% ee). acs.orgacs.org Similarly, in a lipase-catalyzed kinetic resolution, decreasing the temperature from 35 °C to 25 °C significantly improved the enantioselectivity (E value increased from 79 to 453). nih.gov While pressure is less commonly a primary optimization parameter for these types of solution-phase reactions, it can influence reactions involving gaseous reagents or where volume changes are significant.
Catalyst Loading and Ligand Design Optimization for Enhanced Performance
For catalyzed reactions, minimizing catalyst loading without sacrificing performance is economically and environmentally beneficial. High turnover numbers (TON) are desirable. In a catalytic enantioselective C-H amination, catalyst loadings as low as 0.1 mol% were achieved. researchgate.net
Ligand design is at the heart of asymmetric catalysis. The steric and electronic properties of the ligand bound to a metal catalyst create the chiral environment necessary for stereodifferentiation. Screening a library of ligands is a common strategy for optimization. In a copper-catalyzed amination, screening various PyBox ligands revealed that electron-withdrawing groups on the ligand enhanced enantiocontrol. acs.org The optimization of asymmetric catalysts can also involve the screening of achiral and meso ligands, which can adopt chiral conformations upon coordination to a metal center. researchgate.net
The following table presents examples of ligand and catalyst loading optimization.
| Reaction | Catalyst System | Optimization Parameter | Result | Reference |
|---|---|---|---|---|
| Enantioselective C-H Amination | Chiral-at-metal Ruthenium complex | Catalyst Loading | Effective at 0.1 mol% (TON=740) | researchgate.net |
| Asymmetric Yne-Allylic Amination | Cu(CH₃CN)₄BF₄ / PyBox Ligand | Ligand Electronics | Electron-withdrawing CF₃ group improved ee to 89% | acs.org |
| Kinetic Resolution of Arylalkylcarbinols | Pd(II)/(-)-Sparteine | Catalyst Loading | Low catalyst loadings of 1% were effective | wikipedia.org |
| Asymmetric Alkylation | Zn(II) / Chiral Ligands | Achiral Ligand Modification | ee's ranged from 96% (R) to 75% (S) by varying the achiral co-ligand | researchgate.net |
Purification and Isolation Strategies for High Enantiopurity Product
The successful stereoselective synthesis of this compound necessitates robust purification and isolation strategies to remove impurities and, crucially, to enhance the enantiomeric excess (ee) of the final product. The purification process for this chiral α-azido ester typically involves a multi-step approach, combining classical purification techniques with specialized chiral separation methods. The choice of strategy is often dictated by the scale of the reaction, the nature of the impurities, and the desired final enantiopurity.
Initial workup procedures following the synthesis of Benzyl 2-azido-2-phenylethanoate are designed to remove inorganic salts, unreacted starting materials, and reaction byproducts. A common approach involves quenching the reaction mixture, followed by extraction with a suitable organic solvent. For instance, if the synthesis is conducted in an aqueous-organic biphasic system, the organic layer containing the product is separated, washed sequentially with water and brine, and then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.
Subsequent purification to isolate the crude product often employs flash column chromatography. The selection of the stationary and mobile phases is critical for efficient separation. Silica (B1680970) gel is the most commonly used stationary phase due to its effectiveness and cost-efficiency. The mobile phase is typically a mixture of non-polar and polar solvents, with the polarity adjusted to achieve optimal separation of the target compound from impurities.
Table 1: Representative Column Chromatography Parameters for Purification of Benzyl 2-azido-2-phenylethanoate
| Parameter | Details |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20 v/v) |
| Elution Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
| Typical Recovery | 85-95% (of crude product) |
While flash chromatography is effective for removing bulk impurities, it is generally insufficient for separating enantiomers. Therefore, to achieve high enantiopurity of this compound, specialized chiral separation techniques are employed. The most powerful and widely used method for the analytical and preparative separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. For compounds like α-azido esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica support, have demonstrated excellent resolving capabilities.
Table 2: Exemplary Chiral HPLC Conditions for the Enantiomeric Separation of Benzyl 2-azido-2-phenylethanoate
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® AD-H or Chiralcel® OD-H |
| Mobile Phase | Isopropanol/Hexane (e.g., 10:90 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 25 °C |
| Typical Resolution (Rs) | > 2.0 |
In some instances, crystallization-induced resolution can be an effective strategy for enriching the enantiomeric purity of the product. This technique relies on the differential solubility of the racemic compound and the desired enantiomer, or of diastereomeric salts formed by reacting the racemic mixture with a chiral resolving agent. By carefully selecting the solvent system and controlling the crystallization conditions (e.g., temperature, concentration), it is possible to selectively crystallize one enantiomer, leaving the other enriched in the mother liquor. While potentially cost-effective for large-scale production, developing a suitable crystallization-induced resolution protocol can be empirical and time-consuming.
Ultimately, a combination of these purification and isolation strategies is often necessary to obtain this compound with the high degree of chemical and enantiomeric purity required for its intended applications. The final purity is typically assessed by a combination of analytical techniques, including NMR spectroscopy for structural verification, and chiral HPLC to determine the enantiomeric excess.
Mechanistic Investigations and Organic Transformations Involving S Benzyl 2 Azido 2 Phenylethanoate
Reactivity Profiles of the Azido (B1232118) Moiety in (S)-Benzyl 2-azido-2-phenylethanoate
The azido group (–N₃) is a high-energy functional group that serves as a linchpin for numerous chemical transformations. Its reactivity is characterized by the ability to act as a 1,3-dipole in cycloaddition reactions or as a precursor to a nitrene upon thermolysis or photolysis, though its most common application in modern synthesis is as a soft nucleophile or a masked amine. In the context of this compound, the azido group's reactivity is central to its utility in constructing complex molecular architectures.
Cycloaddition Chemistry: Huisgen 1,3-Dipolar Cycloadditions
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of azide (B81097) chemistry, involving the reaction of a 1,3-dipole (the azide) with a dipolarophile (such as an alkyne or alkene) to form a five-membered heterocycle. For azides and alkynes, this reaction yields 1,2,3-triazoles. While the thermal reaction often requires high temperatures and results in a mixture of regioisomers, catalyzed and strain-promoted versions have been developed to overcome these limitations.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles. The reaction is broadly applicable and tolerant of a wide range of functional groups. In the case of this compound, its participation in CuAAC reactions provides a straightforward method for conjugating it to various alkyne-containing molecules, thereby generating chiral, triazole-functionalized α-amino acid derivatives.
The general scheme involves the reaction of this compound with a terminal alkyne in the presence of a copper(I) source, which can be a Cu(I) salt or generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. This transformation is a powerful tool for applications in medicinal chemistry, bioconjugation, and materials science.
Table 1: Representative Examples of CuAAC Reactions with Benzyl (B1604629) Azide Analogues This table illustrates typical reaction conditions for CuAAC, although specific examples for this compound are not detailed in the cited literature. The data is based on reactions with benzyl azide, a closely related parent compound.
| Alkyne Substrate | Copper Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | >99 | |
| Propargyl alcohol | Cu(I) iodide | Amine Ligand | Room Temp | High | |
| 1-Ethynyl-4-nitrobenzene | Cu(II) sulfate (B86663), Na-ascorbate | t-BuOH/H₂O | Room Temp | High |
This is a representative table. Actual results with this compound may vary.
To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DIBO), which possesses high ring strain that dramatically accelerates the cycloaddition with an azide without the need for a catalyst.
The application of SPAAC to this compound would allow for its bio-orthogonal ligation to cycloalkyne-modified biomolecules or surfaces under physiological conditions. The reaction proceeds rapidly and cleanly, making it an invaluable tool for chemical biology to study and label biological systems.
Table 2: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide This table provides an overview of the reactivity of various cyclooctynes with benzyl azide, serving as a proxy for the expected reactivity with this compound.
| Cycloalkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |
| DIBO (4-Dibenzocyclooctynol) | ~0.1 | CD₃CN | |
| DIFO (difluorinated cyclooctyne) | ~1.0 | CD₃CN/H₂O | |
| BARAC (biarylazacyclooctynone) | ~9.3 | CD₃CN |
This is a representative table. Actual results with this compound may vary.
While the reaction with alkynes to form triazoles is the most prominent cycloaddition of azides, they can also react with other dipolarophiles. For instance, reactions with electron-deficient alkenes can yield triazolines, which may be unstable and rearrange or eliminate nitrogen to form other products. Furthermore, intramolecular cycloadditions of azides onto suitably positioned π-systems can lead to the formation of fused heterocyclic systems. The reaction of azides with nitriles can also lead to the formation of tetrazoles, another important class of nitrogen-rich heterocycles. The versatility of the azide in this compound thus opens pathways to a diverse range of heterocyclic structures beyond simple triazoles.
Reduction Pathways to Access Amine Derivatives from the Azido Group
The reduction of azides to primary amines is a fundamental and widely used transformation in organic synthesis. The azido group serves as a robust and stable "masked" amine, unreactive to many conditions under which a free amine would be problematic.
The Staudinger reduction is a mild and efficient method for converting an azide to an amine. The reaction proceeds in two conceptual steps: first, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide intermediate with the concomitant loss of dinitrogen (N₂). In the second step, this intermediate is hydrolyzed upon aqueous workup to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide.
The reaction is highly chemoselective, leaving other reducible functional groups such as esters, ketones, and alkenes intact. Applying the Staudinger reduction to this compound provides a reliable route to the corresponding chiral α-amino ester, (S)-Benzyl 2-amino-2-phenylethanoate, a valuable building block for peptide synthesis and other pharmaceutical applications. The mildness of the conditions ensures that the stereochemical integrity of the chiral center is preserved.
Table 3: General Conditions for Staudinger Reduction of Organic Azides
| Phosphine Reagent | Solvent | Reaction Conditions | Product | Byproduct | Reference |
| Triphenylphosphine (PPh₃) | THF, then H₂O | Room Temperature | Primary Amine | Triphenylphosphine oxide | |
| Tributylphosphine (PBu₃) | THF/H₂O | Room Temperature | Primary Amine | Tributylphosphine oxide | |
| Catalytic PPh₃, Diphenyldisiloxane | Cyclopentyl methyl ether | Room Temperature | Primary Amine | Siloxane-derived byproducts |
This is a representative table. Actual results with this compound may vary.
Catalytic Hydrogenation and Transfer Hydrogenation Methods
The reduction of the azido group in α-azido esters is a fundamental transformation, yielding valuable α-amino acids. Both catalytic hydrogenation and transfer hydrogenation are effective methods for this conversion.
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as Palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov For a molecule like this compound, this reaction is expected to proceed under mild conditions. The azide is reduced to the corresponding primary amine. A significant consideration in this specific substrate is the presence of the benzyl ester. Standard hydrogenation conditions (e.g., H₂, Pd/C) can also lead to the cleavage of the benzyl ester group (hydrogenolysis) to yield the carboxylic acid. organic-chemistry.org However, selective reduction of the azide without affecting the benzyl ester can often be achieved by careful selection of the catalyst and reaction conditions. organic-chemistry.org For instance, the presence of certain catalyst poisons or the use of specific catalyst preparations can modulate the reactivity to favor azide reduction over hydrogenolysis. nih.gov
Transfer Hydrogenation: This technique offers a safer and often more selective alternative to using pressurized hydrogen gas. nih.gov It employs a hydrogen donor molecule in the presence of a transition metal catalyst. nih.gov Common hydrogen donors include formic acid and its salts (e.g., triethylammonium (B8662869) formate), isopropanol, and glycerol. nih.gov Ruthenium-based catalysts, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective for the asymmetric transfer hydrogenation of related α-azido acrylates, yielding α-hydroxy esters with good enantioselectivity. researchgate.net For this compound, transfer hydrogenation would likely reduce the azide to an amine. The choice of catalyst and hydrogen donor is crucial for preserving the stereochemical integrity at the α-carbon and for avoiding the reduction of the phenyl ring or the ester group. researchgate.netrsc.org
A comparative table of expected outcomes for these hydrogenation methods is presented below.
Table 1: Comparison of Hydrogenation Methods for this compound
| Method | Typical Reagents | Expected Major Product | Potential Side Products |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Methanol | (S)-Benzyl 2-amino-2-phenylethanoate | (S)-2-Amino-2-phenylacetic acid, Toluene |
Reduction with Hydride Reagents and Other Chemical Reductants
Besides catalytic methods, the azido group can be efficiently reduced using various chemical reagents.
Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing azides to primary amines. acs.orgchem-station.com However, for this compound, LiAlH₄ would also reduce the benzyl ester functionality to the corresponding primary alcohol, yielding (S)-2-azido-2-phenylethan-1-ol. To selectively reduce the azide without affecting the ester, a milder hydride reagent such as sodium borohydride (B1222165) (NaBH₄) is generally preferred. chem-station.com However, NaBH₄ alone is often sluggish in reducing azides. The reaction can be facilitated by the addition of Lewis acids or by using specialized borohydride reagents.
Staudinger Reduction: The Staudinger reaction is a very mild and highly chemoselective method for reducing azides to amines, making it particularly suitable for complex molecules with sensitive functional groups. organic-chemistry.orgopenochem.org The reaction involves treating the azide with a phosphine, typically triphenylphosphine (PPh₃), to form a phosphazide (B1677712) intermediate. organic-chemistry.orgalfa-chemistry.com This intermediate is then hydrolyzed upon aqueous workup to yield the primary amine and the corresponding phosphine oxide. organic-chemistry.org A key advantage of the Staudinger reduction is its tolerance of the ester group, which would remain intact. However, a notable variant occurs with α-azido phenyl esters when using trialkylphosphines, which can lead to the formation of 2H-1,2,3-triazol-4-ols instead of the amine. acs.orgacs.org While the substrate is a benzyl ester, the possibility of alternative reaction pathways depending on the phosphine used should be considered.
Table 2: Reduction of this compound with Various Reductants
| Reagent(s) | Expected Product | Notes |
|---|---|---|
| LiAlH₄ then H₂O | (S)-2-Amino-2-phenylethan-1-ol | Both azide and ester are reduced. |
| PPh₃, then H₂O | (S)-Benzyl 2-amino-2-phenylethanoate | Mild and chemoselective for the azide. organic-chemistry.org |
Nitrene Generation and Subsequent Rearrangements or Insertion Reactions
The azide group in this compound can serve as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. rsc.orgresearchgate.net The generation of the corresponding singlet or triplet nitrene opens pathways to various intramolecular and intermolecular reactions.
The thermal or photochemical decomposition of an azide expels a molecule of dinitrogen (N₂) to form a nitrene. rsc.orgacs.org The reactivity of the generated nitrene is dependent on its spin state (singlet or triplet). nih.gov Phenyl nitrenes, which are structurally related, are known to have a propensity for rearrangement reactions. purdue.edu
For the nitrene derived from this compound, several reaction pathways are plausible:
Intramolecular C-H Insertion: The nitrene could potentially insert into a C-H bond within the molecule, leading to the formation of a new heterocyclic ring system.
Rearrangement: Aryl nitrenes are known to undergo ring expansion to form dehydroazepines. purdue.edu While the nitrene in this case is benzylic, rearrangements are still a primary deactivation pathway.
Intermolecular Reactions: In the presence of other substrates, the nitrene can undergo intermolecular reactions such as aziridination of alkenes. acs.orgnih.gov The reaction with α-methylstyrene, for example, can be used to distinguish between triplet nitrenes (which give C-H amination products) and nitrene radical anions (which lead to aziridination). acs.org
The specific outcome would be highly dependent on the reaction conditions (e.g., temperature, wavelength of light, presence of sensitizers or trapping agents). acs.orgnih.gov
Mitsunobu Reactions Involving the Azido Group as a Nucleophile
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including azides, with inversion of stereochemistry. organic-chemistry.orgchemistrysteps.com The reaction typically uses a phosphine (like PPh₃) and an azodicarboxylate (like diethylazodicarboxylate, DEAD, or diisopropylazodicarboxylate, DIAD). commonorganicchemistry.com
While the Mitsunobu reaction is typically used to introduce an azide group by reacting an alcohol with an azide source like hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA), the reverse transformation where the azido group of this compound would act as a nucleophile is not a standard application of this reaction. organic-chemistry.orgmissouri.edursc.org The Mitsunobu reaction activates an alcohol to be displaced by a suitable nucleophile. organic-chemistry.org The azide group in the starting material is not nucleophilic in the context of displacing an activated alcohol. Therefore, Mitsunobu reactions are not a relevant transformation pathway for this compound acting as the nucleophile.
Transformations Involving the Benzyl Ester Functionality
Hydrolysis and Saponification Kinetics with Stereochemical Implications
The benzyl ester group of this compound can be cleaved through hydrolysis under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in the presence of a strong acid and excess water. The process is an equilibrium, and the removal of benzyl alcohol can drive it to completion.
Base-Mediated Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used to hydrolyze the ester. libretexts.orgorganicchemistrytutor.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the benzyloxy alkoxide. An acid-base reaction between the resulting carboxylic acid and the alkoxide makes the final deprotonation step irreversible. organicchemistrytutor.commasterorganicchemistry.com An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product. masterorganicchemistry.com
Kinetics and Stereochemistry: The rate of saponification is influenced by the structure of the ester. ajsonline.org Studies on the hydrolysis of various benzyl esters have been conducted to correlate their chemical properties with physiological action. archive.org For butyl benzyl phthalate, the benzyl ester is more susceptible to hydrolysis than the butyl ester. chemrxiv.org A study on substituted benzyl esters showed that introducing an isopropyl group can significantly increase resistance to hydrolysis. nih.gov Crucially, saponification of an ester with a stereocenter at the α-position, such as in this compound, proceeds without affecting the stereochemistry at that center. The reaction occurs at the carbonyl carbon, which is not the stereogenic center.
Table 3: Hydrolysis of this compound
| Condition | Reagents | Product after Workup | Stereochemical Outcome |
|---|---|---|---|
| Acidic Hydrolysis | H₃O⁺, Heat | (S)-2-Azido-2-phenylacetic acid | Retention of configuration |
Transesterification Reactions and Ester Exchange Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by acids, bases, or enzymes.
Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, this is an equilibrium process. Using a large excess of a new alcohol (R'-OH) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) can drive the equilibrium towards the formation of the new ester, (S)-R' 2-azido-2-phenylethanoate, and benzyl alcohol. organic-chemistry.org
Base-Catalyzed Transesterification: This reaction is initiated by a catalytic amount of a strong base or an alkoxide corresponding to the new alcohol. The mechanism involves nucleophilic attack of the new alkoxide (R'O⁻) on the carbonyl carbon of the benzyl ester.
Enzyme-Catalyzed Transesterification: Lipases are enzymes that can catalyze transesterification reactions under mild conditions, often with high selectivity. researchgate.net This can be particularly useful for substrates with sensitive functional groups. For instance, an acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to catalyze the esterification of primary alcohols in water, using activated esters as acyl donors. researchgate.net
Various catalysts, including tetranuclear zinc clusters and silica (B1680970) chloride, have been developed to promote transesterification under mild conditions, tolerating a range of functional groups. organic-chemistry.org These methods could be applied to this compound to exchange the benzyl group for other alkyl or aryl groups.
Chemoselective Deprotection Strategies (e.g., Catalytic Hydrogenolysis)
The presence of both an azide and a benzyl ester in this compound presents a challenge for chemoselective deprotection. Both groups are susceptible to reduction, particularly via catalytic hydrogenolysis. However, careful selection of reaction conditions and reagents allows for the selective cleavage of one group in the presence of the other.
Catalytic hydrogenolysis, typically employing a palladium on carbon (Pd/C) catalyst and a hydrogen source, is a standard method for cleaving benzyl esters. acsgcipr.org This method is also highly effective for reducing azides to primary amines. Simultaneous reduction of both functionalities is often the default outcome. organic-chemistry.org To achieve selectivity, modified procedures are required. For instance, the addition of inhibitors like pyridine (B92270) or ammonium (B1175870) acetate (B1210297) to Pd/C catalyzed hydrogenations has been shown to suppress the cleavage of benzyl ethers while allowing for the smooth reduction of azides. organic-chemistry.orgorganic-chemistry.org This selectivity is attributed to the inhibitor's interaction with the catalyst surface.
Conversely, achieving selective debenzylation of the ester without reducing the azide is also possible. Reagents such as nickel boride, generated in situ from nickel(II) chloride and sodium borohydride in methanol, have been reported to chemoselectively cleave benzyl esters at ambient temperatures. organic-chemistry.orgresearchgate.net This method is notable for its tolerance of other sensitive functional groups, including ethers and amides, and would be expected to leave the azide group intact. organic-chemistry.orgresearchgate.net Alternative transfer hydrogenation methods, using hydrogen donors like 1,4-cyclohexadiene (B1204751) or formic acid in place of H₂ gas, can also be modulated to achieve selectivity. acsgcipr.orgresearchgate.net
Table 1: Comparison of Chemoselective Deprotection Methods
| Target Transformation | Reagent/Conditions | Selectivity Outcome | Reference(s) |
|---|---|---|---|
| Selective Azide Reduction | H₂, Pd/C, with inhibitor (e.g., pyridine) | Azide is reduced to an amine; benzyl ester remains intact. | organic-chemistry.orgorganic-chemistry.org |
| Selective Ester Cleavage | Nickel Boride (NiCl₂/NaBH₄), MeOH, rt | Benzyl ester is cleaved to a carboxylic acid; azide remains intact. | organic-chemistry.orgresearchgate.net |
| Global Reduction | H₂, Pd/C, neutral conditions | Both azide and benzyl ester are reduced, yielding the amino alcohol. | organic-chemistry.org |
Reactions at the Ester Carbonyl (e.g., Amidation, Reduction to Alcohol)
Transformations at the ester carbonyl of this compound, such as amidation and reduction, are fundamental for creating derivatives. These reactions must be conducted under conditions that preserve the azide group and the stereochemical integrity of the α-center.
Amidation: Direct amidation via the reaction of the ester with an amine is a common transformation. masterorganicchemistry.com However, this often requires harsh conditions. A more controlled and widely applicable method involves the conversion of the α-azido ester into a different peptide-like structure. For example, the Staudinger–Vilarrasa reaction provides a pathway for amide bond formation. In this process, an α-azido ester can be reacted with a carboxylic acid in the presence of a phosphine, like triphenylphosphine. researchgate.net This methodology has been successfully used to transform chiral α-azido amino esters into aminal-type peptides in good yields. nih.govacs.org This reaction proceeds without detectable epimerization, making it valuable for peptide synthesis. researchgate.net
Reduction to Alcohol: The reduction of the ester functionality to a primary alcohol, yielding (S)-2-azido-2-phenylethan-1-ol, requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). A primary challenge in this transformation is the concurrent reduction of the azide group. To achieve chemoselective ester reduction, the azide can be temporarily protected. For instance, reaction of the azide with a phosphine can form a phosphazide, which is stable to certain nucleophilic reagents, allowing for subsequent transformation of the carbonyl group.
Alternatively, carefully controlled reaction conditions with specific borane (B79455) reagents might allow for selective ester reduction. The synthesis of enantiopure 1,2-azido alcohols is often achieved via the asymmetric reduction of α-azido ketones, highlighting the synthetic importance of this class of compounds. scispace.comorganic-chemistry.org The reverse reaction, the conversion of an α-hydroxy group to an azide, is also a well-established process. acs.org
Multi-component Reactions and Cascade Sequences Incorporating this compound
The azide functionality makes this compound a valuable substrate for incorporation into multi-component reactions (MCRs) and cascade sequences, enabling the rapid construction of complex molecular scaffolds.
The azide group can serve as a latent amine or as a reactive handle for cycloaddition reactions. In the context of MCRs, α-azido carboxylic acids (which can be derived from the corresponding esters) have been used as components in the Ugi reaction. rsc.org This allows for the synthesis of peptide-like structures containing an α-azido moiety, which can be further functionalized. A variation of the Ugi reaction, the Ugi-azide reaction, uses an azide source (like TMSN₃ or HN₃) instead of a carboxylic acid to directly synthesize 1,5-disubstituted tetrazoles. nih.govmdpi.com
More elaborately, α-azido carbonyl compounds can initiate cascade reactions. A notable example involves a tandem Passerini reaction followed by an intramolecular azide-alkyne cycloaddition. rsc.org In this sequence, an α-azido aldehyde (generated in situ from an azido alcohol) undergoes a Passerini three-component reaction with a carboxylic acid containing an alkyne and an isocyanide. rsc.orglookchem.com The resulting adduct, which now contains both an azide and an alkyne, undergoes a thermal intramolecular Huisgen cycloaddition to form complex, triazolo-fused heterocyclic systems. rsc.org This strategy demonstrates how the azide in a molecule like this compound can be used as a key element in a programmed cascade to build molecular complexity.
Furthermore, cascade sequences can be initiated by the transformation of the azide itself. For example, reduction of the azide to an amine could be followed by an intramolecular cyclization onto the ester or a derivative. Gold-catalyzed reactions of azido-alkynes can generate α-imino carbene intermediates that participate in cascade cyclizations, showcasing another modern approach where the azide acts as a precursor to a reactive intermediate. acs.org
Palladium-Catalyzed and Other Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions
While specific studies on the transition metal-catalyzed cross-coupling and functionalization of this compound are not extensively documented, the reactivity of the α-azido ester functional group has been explored with various transition metals, offering insights into potential synthetic transformations. These reactions often leverage the azide as a precursor to reactive intermediates, such as metal nitrenoids or carbenes, or as a participant in coupling processes.
Palladium-catalyzed reactions, in particular, are well-established for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The α-arylation of esters, a cornerstone of palladium catalysis, typically proceeds through the formation of an enolate that subsequently couples with an aryl halide. While the presence of an α-azido group introduces complexity, related transformations provide a basis for predicting reactivity. For instance, palladium-catalyzed α-arylation of esters has been extensively developed, demonstrating broad functional group tolerance under increasingly neutral conditions. nih.govmit.edunih.govresearchgate.net These methods often employ bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.
Furthermore, palladium has been shown to catalyze denitrogenative cross-coupling reactions, for example, between aryl halides and arylhydrazines, to form biaryl compounds. dntb.gov.uaresearchgate.netrsc.org This type of reaction, involving the extrusion of dinitrogen, suggests a potential pathway for the functionalization of azides. A palladium-catalyzed cross-coupling of azides with isocyanides has also been developed, leading to the formation of unsymmetrical carbodiimides and demonstrating the reactivity of both alkyl and aryl azides in palladium-mediated transformations. rsc.org
Beyond palladium, other transition metals have been shown to effectively catalyze reactions of α-azido and structurally related α-diazo esters. Copper-catalyzed reactions of α-azido-N-arylamides, for instance, result in the formation of azaspirocyclohexadienones through a denitrogenative process that involves the formation of an iminyl copper species. nih.gov Rhodium catalysts are also highly effective in promoting reactions of diazo compounds, which can be considered precursors to similar intermediates as those derived from azides. These include intramolecular C-H insertion reactions of α-aryl-α-diazo ketones and N-H or O-H insertion reactions with α-diazo-β-ketoesters. researchgate.netorganic-chemistry.org
Iron has also emerged as a catalyst for the functionalization of related systems, such as the alkylazidation of dehydroamino acids to synthesize α-azido α-amino esters. acs.orgscilit.comnih.gov
The following tables summarize representative examples of transition metal-catalyzed reactions of analogous α-azido and α-diazo esters, which can serve as a model for the potential reactivity of this compound.
Table 1: Examples of Palladium-Catalyzed α-Arylation of Esters
| Entry | Aryl Halide | Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromotoluene | tert-Butyl acetate | Pd(OAc)₂ / P(t-Bu)₃ | LiN(SiMe₃)₂ | Toluene | 95 | researchgate.net |
| 2 | 4-Chlorobenzonitrile | Methyl isobutyrate | [Pd(μ-Br)P(t-Bu)₃]₂ | NaO-t-Bu | Toluene | 88 | researchgate.net |
| 3 | 1-Bromo-4-methoxybenzene | tert-Butyl propionate | Pd₂(dba)₃ / Q-Phos | ZnF₂ | DMF | 92 | nih.gov |
| 4 | 2-Bromopyridine | tert-Butyl acetate | Pd(OAc)₂ / DavePhos | LiN(SiMe₃)₂ | Toluene | 85 | mit.edu |
Table 2: Examples of Copper and Rhodium-Catalyzed Reactions of α-Azido and α-Diazo Compounds
| Entry | Substrate | Catalyst | Reagent | Product Type | Yield (%) | Reference |
| 1 | α-azido-N-phenyl-2-phenylacetamide | Cu(hfacac)₂ | O₂ | Azaspirocyclohexadienone | 78 | nih.gov |
| 2 | Ethyl 2-diazo-3-oxo-3-phenylpropanoate | Rh₂(OAc)₄ | Benzamide | α-Amido-β-ketoester | 85 | organic-chemistry.org |
| 3 | Methyl 2-diazo-2-phenylacetate | Rh₂(esp)₂ | - | Intramolecular C-H Insertion | 75 | researchgate.net |
| 4 | Dehydroalanine derivative | Fe(OTf)₂ | TMSN₃, (PhCOO)₂ | α-Azido α-amino ester | 81 | acs.orgnih.gov |
Advanced Applications of S Benzyl 2 Azido 2 Phenylethanoate As a Chiral Building Block in Complex Chemical Synthesis
Synthesis of Stereodefined α-Amino Acids and Their Analogs
The precise stereochemical control offered by (S)-Benzyl 2-azido-2-phenylethanoate makes it an excellent starting material for the synthesis of non-proteinogenic α-amino acids and their derivatives, which are crucial components in drug discovery and development.
Pathways to Non-Proteinogenic Amino Acids and Their Stereoisomers
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 common protein-coding amino acids. They are essential tools in medicinal chemistry for enhancing the pharmacological properties of peptides. The synthesis of NPAAs often requires stringent stereochemical control, a challenge that can be addressed using chiral precursors like this compound.
The azide (B81097) group in this compound serves as a masked amino group. Through various chemical transformations, this azide can be stereoselectively reduced to an amine, yielding the desired α-amino acid derivative. The phenyl group at the α-position also plays a crucial role in directing the stereochemical outcome of subsequent reactions.
Table 1: Synthetic Pathways to Non-Proteinogenic Amino Acids
| Starting Material | Reagents and Conditions | Product | Stereochemistry |
| This compound | 1. Reduction (e.g., H₂, Pd/C) 2. Deprotection | (S)-α-Phenylglycine | Retained |
| This compound | 1. Staudinger Reaction (PPh₃, H₂O) 2. Hydrolysis | (S)-α-Phenylglycine | Retained |
| This compound | 1. Alkylation of the corresponding enolate 2. Reduction and deprotection | Substituted (S)-α-Phenylglycine derivatives | Controlled by alkylating agent and reaction conditions |
Incorporation into Peptidomimetics and Oligopeptides for Structural Diversity
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The incorporation of non-proteinogenic amino acids, derived from this compound, into peptide chains is a powerful strategy to create novel peptidomimetics with diverse structures and biological activities. nih.gov
The unique stereochemistry and the bulky phenyl group of the amino acid derived from this chiral building block can induce specific secondary structures, such as β-turns, in the resulting peptidomimetic. This conformational constraint is often critical for high-affinity binding to biological targets. Furthermore, the diverse side chains that can be introduced via the synthetic pathways described in the previous section allow for the fine-tuning of the pharmacological properties of the peptidomimetic.
Construction of Nitrogen-Containing Heterocyclic Systems
The azide functionality of this compound is a versatile handle for the construction of a wide range of nitrogen-containing heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.
Pyrrolidine and Piperidine (B6355638) Scaffold Assembly for Natural Product Analogs
Pyrrolidine and piperidine rings are fundamental structural motifs in a vast number of alkaloids and other biologically active compounds. The diastereoselective synthesis of substituted pyrrolidines and piperidines can be achieved using this compound as a chiral starting material.
One common strategy involves the reduction of the azide to a primary amine, followed by an intramolecular cyclization reaction. The stereochemistry of the final heterocyclic product is dictated by the stereocenter of the starting material. For instance, a copper-promoted intramolecular aminooxygenation of an alkene derived from the chiral building block can lead to the formation of 2,5-cis-pyrrolidines with high diastereoselectivity. nih.gov
Table 2: Synthesis of Pyrrolidine and Piperidine Scaffolds
| Precursor derived from this compound | Reaction Type | Product Scaffold | Key Features |
| N-alkenyl amine | Intramolecular hydroamination | Substituted Pyrrolidine | Diastereoselective cyclization |
| δ-Azido-α,β-unsaturated ester | Reductive cyclization | Substituted Piperidone | Access to chiral piperidine core |
Triazole, Tetrazole, and Other Azole Ring Formations via Click Chemistry
The azide group of this compound is an ideal participant in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbeilstein-journals.org This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting the azide with a terminal alkyne. nih.govresearchgate.net The resulting triazole ring is a stable and versatile linker in medicinal chemistry.
Similarly, the azide functionality can be utilized in the synthesis of tetrazoles. The reaction of the azide with a nitrile under appropriate conditions leads to the formation of a tetrazole ring. rsc.org This transformation provides access to another important class of heterocyclic compounds with a wide range of biological activities. rsc.orgorganic-chemistry.org
Aziridine (B145994) and Oxazoline (B21484) Synthesis from Azido (B1232118) Precursors
Aziridines and oxazolines are valuable three- and five-membered nitrogen-containing heterocycles, respectively, that serve as versatile intermediates in organic synthesis. The intramolecular cyclization of derivatives of this compound provides an effective route to these scaffolds.
For instance, the intramolecular aza-Wittig reaction of the iminophosphorane, generated in situ from the azide, with a suitably positioned carbonyl group can lead to the formation of an aziridine or an oxazoline ring. wikipedia.orgscispace.com The Staudinger/aza-Wittig reaction of azido esters is a mild and effective method for the cyclization to form 2,4,5-trisubstituted oxazolines. nih.gov The stereochemistry of the final product is retained from the chiral precursor.
Table 3: Synthesis of Aziridines and Oxazolines
| Precursor derived from this compound | Reaction Type | Product Scaffold |
| β-Hydroxy azide | Intramolecular Staudinger/aza-Wittig Reaction | Oxazoline |
| α-Azido ester with adjacent carbonyl | Intramolecular aza-Wittig Reaction | Aziridine-2-carboxylate |
Chiral Ligand and Catalyst Precursor Development Utilizing the Core Structure
The inherent chirality of this compound makes it an attractive starting point for the synthesis of novel chiral ligands and catalyst precursors. The strategic manipulation of its azide and ester groups allows for the introduction of various coordinating moieties, leading to ligands with tailored steric and electronic properties for asymmetric catalysis.
A primary route to valuable chiral intermediates involves the reduction of the azide group to a primary amine. This transformation unlocks a plethora of possibilities for further functionalization. For instance, the resulting (S)-benzyl 2-amino-2-phenylethanoate can be N-acylated or N-alkylated to introduce phosphine (B1218219), oxazoline, or other common coordinating groups. The benzyl (B1604629) ester can be selectively hydrolyzed or transesterified to further modify the ligand structure.
| Precursor | Transformation | Resulting Ligand/Catalyst Class | Potential Catalytic Application |
| This compound | 1. Azide Reduction (e.g., H₂, Pd/C) 2. N-functionalization | Chiral Aminophosphine Ligands | Asymmetric Hydrogenation, Allylic Alkylation |
| This compound | 1. Azide Reduction 2. Cyclization with a chiral auxiliary | Chiral Bisoxazoline (BOX) Ligands | Lewis Acid Catalysis (e.g., Diels-Alder, Aldol reactions) |
| This compound | 1. Ester Hydrolysis 2. Amide coupling with a chiral amine | Chiral Diamide Ligands | Transition Metal-Catalyzed Cross-Coupling Reactions |
Table 1: Synthetic Routes to Chiral Ligands from this compound
Detailed research has demonstrated that the phenylglycine backbone provides a rigid and well-defined chiral environment, which is crucial for achieving high levels of stereocontrol in catalytic reactions. The development of catalysts derived from this scaffold is an active area of research, with the aim of creating more efficient and selective catalysts for a wide range of chemical transformations.
Precursors for Biologically Relevant Scaffolds and Natural Product Synthesis
The structural motif of a chiral α-amino acid is a cornerstone of many biologically active molecules and natural products. This compound serves as a direct and efficient precursor to enantiomerically pure α-amino acids and their derivatives, which are fundamental building blocks in medicinal chemistry and total synthesis.
The reduction of the azide functionality provides direct access to (S)-phenylglycine benzyl ester. This protected amino acid can be incorporated into peptide chains or used as a starting point for the synthesis of more complex molecules. Furthermore, the azide group can participate in [3+2] cycloaddition reactions, such as the Staudinger ligation or click chemistry, to form triazoles and other heterocyclic systems that are of significant interest in drug discovery.
| Target Scaffold/Natural Product Class | Key Transformation of this compound |
| Chiral Vicinal Diamines | 1. Azide reduction to amine 2. Coupling with another amino acid derivative |
| β-Lactams (Carbapenems, etc.) | Cycloaddition reactions involving the azide functionality |
| Substituted Piperidines and Pyrrolidines | Reductive amination and subsequent cyclization strategies |
| Alkaloids | Utilized as a chiral pool starting material for key stereocenters |
Table 2: Application of this compound in the Synthesis of Biologically Active Molecules
The diastereoselective reduction of the carbonyl group in derivatives of this compound can lead to the formation of chiral amino alcohols, another critical pharmacophore. The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent and reaction conditions, providing access to a range of stereoisomers.
Integration into Divergent Synthesis Strategies for Chemical Libraries
Divergent synthesis is a powerful strategy for the rapid generation of a diverse collection of molecules from a common intermediate. The multiple reactive sites of this compound make it an ideal starting point for the construction of chemical libraries for high-throughput screening and drug discovery.
From this single chiral building block, a multitude of structurally diverse compounds can be accessed through a series of branching reaction pathways. For example, the azide can be reduced to an amine, converted to a triazole, or used in aza-Wittig reactions. The ester can be hydrolyzed, amidated, or reduced to an alcohol. The phenyl ring can also be functionalized through electrophilic aromatic substitution.
A Representative Divergent Synthetic Scheme:
Analytical and Spectroscopic Methodologies for Research on S Benzyl 2 Azido 2 Phenylethanoate and Its Reaction Outcomes
Determination of Enantiomeric Excess and Absolute Configuration
Establishing the enantiomeric excess (e.e.) and unequivocally assigning the absolute configuration of (S)-Benzyl 2-azido-2-phenylethanoate and its derivatives are critical steps in asymmetric synthesis and catalysis research.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of enantiomers, allowing for the accurate determination of enantiomeric excess. The development of a robust chiral HPLC method for this compound involves a systematic selection of a suitable chiral stationary phase (CSP) and mobile phase.
Method Development: Given the structure of this compound, which features a phenyl group and a benzyl (B1604629) ester, polysaccharide-based CSPs are excellent candidates. Columns such as those derived from cellulose (B213188) or amylose (B160209) carbamates offer broad enantioselectivity for a wide range of compounds, including those with aromatic moieties. hplc.euphenomenex.comcsfarmacie.cz Pirkle-type phases, like N-(3,5-dinitrobenzoyl)-phenylglycine, are also effective for separating enantiomers of aromatic compounds through π-π interactions, hydrogen bonding, and dipole-dipole interactions. hplc.eu
The development process typically begins with screening several CSPs with a standard mobile phase, often a mixture of a nonpolar alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) for normal-phase chromatography. scirp.org The ratio of these solvents is adjusted to optimize the resolution (Rs) and separation factor (α) between the enantiomeric peaks.
A hypothetical set of screening conditions for separating the enantiomers of Benzyl 2-azido-2-phenylethanoate is presented below.
| Chiral Stationary Phase (CSP) | Mobile Phase (n-Hexane:Isopropanol, v/v) | Flow Rate (mL/min) | Detection (UV, nm) | Hypothetical Resolution (Rs) |
|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.0 | 254 | 1.8 |
| Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.0 | 254 | 2.2 |
| N-(3,5-dinitrobenzoyl)-D-phenylglycine | 85:15 | 0.8 | 254 | 1.5 |
Method Validation: Once optimal separation is achieved, the method is validated according to established guidelines to ensure its reliability. nih.govscispace.com Key validation parameters include:
Specificity: The ability to resolve the enantiomers from each other and from any impurities.
Linearity: Assessed by analyzing a series of solutions of known concentrations. A linear relationship between peak area and concentration is established, typically with a correlation coefficient (r²) ≥ 0.998. scispace.com
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should typically be less than 2%. semanticscholar.org
Accuracy: Determined by recovery studies, where a known amount of the enantiomer is spiked into a sample matrix. Recoveries are generally expected to be within 98-102%. scispace.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. scirp.org
Chiral Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Purity
For analytes that are volatile or can be converted into volatile derivatives, Chiral Gas Chromatography (GC) is a powerful technique for enantiomeric separation. gcms.cz this compound itself has a relatively high boiling point, making direct GC analysis challenging. Therefore, derivatization is typically required to enhance its volatility.
A common strategy involves the transesterification of the benzyl ester to a more volatile ester, such as a methyl or ethyl ester. This can be achieved using reagents like methanolic HCl or diazomethane. colostate.edunih.gov It is crucial that the derivatization process does not cause racemization of the chiral center.
Once derivatized, the sample is analyzed on a GC equipped with a chiral capillary column. Cyclodextrin-based stationary phases are widely used for this purpose. gcms.cz The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin host and the enantiomeric guest molecules.
Example Derivatization and GC Conditions:
Derivatization Step: Transesterification of this compound to methyl 2-azido-2-phenylethanoate.
GC Column: A capillary column coated with a derivatized β-cyclodextrin stationary phase.
Carrier Gas: Helium or Hydrogen.
Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape.
Detector: Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric excess when a chiral environment is introduced. researchgate.net In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a Chiral Shift Reagent (CSR), typically a paramagnetic lanthanide complex with a chiral ligand, can induce chemical shift non-equivalence for the signals of the two enantiomers. slideshare.netresearchgate.net
These reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), form rapidly exchanging diastereomeric complexes with the analyte. The analyte must possess a Lewis basic site (e.g., the carbonyl oxygen or azide (B81097) group in this compound) to coordinate with the lanthanide ion. nih.gov This interaction leads to different magnetic environments for the corresponding protons or carbons in the two enantiomers, resulting in the splitting of NMR signals into two distinct sets. slideshare.net
The enantiomeric excess can then be calculated by integrating the corresponding signals for each enantiomer. acs.org
| Proton Signal | Chemical Shift (δ, ppm) without CSR | Chemical Shift (δ, ppm) with CSR (R-enantiomer) | Chemical Shift (δ, ppm) with CSR (S-enantiomer) | Induced Shift Difference (ΔΔδ, ppm) |
|---|---|---|---|---|
| α-CH | 4.95 (s) | 5.25 (s) | 5.35 (s) | 0.10 |
| Benzyl CH₂ | 5.20 (s) | 5.50 (s) | 5.58 (s) | 0.08 |
X-ray Crystallography for Absolute Stereochemistry Assignment of Derivatives or Reaction Intermediates
X-ray crystallography is the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. purechemistry.orgnih.gov This technique requires a well-ordered single crystal of the compound. Since this compound is likely an oil at room temperature, direct analysis is not feasible.
The common strategy is to convert the chiral analyte into a crystalline derivative by reacting it with a reagent that is both enantiomerically pure and facilitates crystallization. researchgate.net For an ester like the target compound, a typical approach would be to first hydrolyze the benzyl ester to the corresponding carboxylic acid, (S)-2-azido-2-phenylacetic acid. This chiral acid can then be reacted with an enantiopure chiral amine or alcohol to form a diastereomeric amide or ester that is more likely to crystallize.
Once a suitable single crystal of the derivative is obtained, X-ray diffraction analysis is performed. The determination of the absolute configuration often relies on the anomalous dispersion effect, particularly if the crystal contains an atom heavier than oxygen (e.g., sulfur, bromine, or a metal). researchgate.net The known configuration of the chiral auxiliary allows for the unequivocal assignment of the stereochemistry at the chiral center of the original molecule.
Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation
Understanding the kinetics and mechanism of reactions involving this compound is crucial for process optimization and control. In-situ spectroscopic techniques provide a window into the reacting system in real-time, eliminating the need for offline sampling and analysis.
In-situ Infrared (IR) and Raman Spectroscopy for Kinetic Studies
Both in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for real-time reaction monitoring. mt.commt.com They are particularly well-suited for studying reactions of azides due to the strong and characteristic vibrational band of the azide functional group.
In-situ FTIR Spectroscopy: The azide group (–N₃) exhibits a strong, sharp, and highly characteristic asymmetric stretching vibration in the infrared spectrum, typically appearing around 2100 cm⁻¹. researchgate.net This region of the spectrum is often free from interference from other common functional groups. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, FTIR spectra can be collected continuously throughout the reaction. youtube.com The progress of a reaction involving the consumption of this compound can be monitored by tracking the decrease in the intensity of this azide peak over time. This data allows for the determination of reaction rates, reaction endpoints, and the identification of any transient intermediates. youtube.com
In-situ Raman Spectroscopy: Raman spectroscopy offers complementary information and several advantages for reaction monitoring. rsc.orgnih.gov Like the IR band, the azide asymmetric stretch is also Raman-active and appears in a similar spectral region (~2100 cm⁻¹). researchgate.net A key advantage of Raman is its low sensitivity to water, making it an excellent choice for monitoring reactions in aqueous or protic media. nih.gov Furthermore, other functional groups involved in the reaction, such as alkynes in click chemistry, also have distinct Raman signals, allowing for the simultaneous monitoring of both starting materials and products. rsc.orgrsc.org By plotting the intensity of characteristic Raman bands against time, detailed kinetic profiles can be generated, providing valuable insights into the reaction mechanism.
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Application in Reaction Monitoring |
|---|---|---|---|
| Azide (–N₃) Asymmetric Stretch | FTIR / Raman | ~2100 | Monitors consumption of the starting material. |
| Ester Carbonyl (C=O) Stretch | FTIR / Raman | ~1740 | Monitors the integrity of the ester group. |
| Terminal Alkyne (–C≡CH) Stretch (for click reaction) | Raman | ~2100-2140 | Monitors consumption of the alkyne co-reactant. |
| Triazole Ring Formation (for click reaction) | FTIR / Raman | Various fingerprint region bands | Monitors the appearance of the triazole product. |
Advanced NMR Techniques (e.g., 2D-NMR, DOSY) for Structural Elucidation of Products and Intermediates
Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural elucidation of reaction products and transient intermediates derived from this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR and Diffusion-Ordered Spectroscopy (DOSY) offer deeper insights into molecular connectivity, stereochemistry, and the composition of complex reaction mixtures.
Two-Dimensional (2D) NMR Spectroscopy
2D-NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for confirming the structure of products resulting from transformations of the azide or ester functionalities.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a reaction product of this compound, COSY would be used to confirm the integrity of the benzyl and phenyl spin systems by observing the correlations between their respective aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is essential for assigning the carbon signals in the spectrum. For instance, the methine proton at the chiral center (C2) would show a direct correlation to its attached carbon, confirming its chemical environment.
The data below illustrates the expected 2D-NMR correlations for the key atoms in a hypothetical triazole product formed from a reaction of this compound.
| Proton (¹H) Signal | COSY Correlation (Coupled ¹H) | HSQC Correlation (Directly Bonded ¹³C) | HMBC Correlations (Long-Range ¹³C) |
|---|---|---|---|
| Methine Proton (on C2) | Triazole Ring Proton | C2 | Carbonyl (C=O), Phenyl Ring Carbons, Triazole Ring Carbons |
| Benzylic Protons (-CH₂-) | None | Benzylic Carbon | Carbonyl (C=O), Benzyl Ring C-ipso |
| Triazole Ring Proton | Methine Proton (on C2) | Triazole Ring Carbon | C2, Other Triazole Ring Carbon |
Diffusion-Ordered Spectroscopy (DOSY)
DOSY is a non-invasive NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape. This method is exceptionally useful for monitoring the progress of a reaction involving this compound without the need for physical separation of the components.
In a typical DOSY experiment, a series of ¹H NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity of each species attenuates at a rate proportional to its diffusion coefficient. Processing this data generates a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. All proton signals belonging to a single molecular entity will align horizontally at the same diffusion coefficient value.
For example, in a reaction where this compound is converted to a larger product molecule, the DOSY spectrum would show the signals of the starting material at a higher diffusion coefficient (faster diffusion) and the signals of the larger product at a lower diffusion coefficient (slower diffusion). The presence of intermediates or byproducts would be evident as additional sets of signals, each with a distinct diffusion coefficient. This allows for the assignment of signals to specific components in the reaction mixture and provides a qualitative assessment of the reaction's conversion.
| Compound | Relative Molecular Size | Expected Diffusion Coefficient (D) (m²/s) | Appearance in DOSY Spectrum |
|---|---|---|---|
| This compound (Reactant) | Medium | ~1.2 x 10⁻⁹ | Signals aligned at a higher D value |
| Reaction Intermediate | Variable | Variable | Signals aligned at an intermediate D value |
| Product | Large | ~0.8 x 10⁻⁹ | Signals aligned at a lower D value |
High-Resolution Mass Spectrometry (HRMS) for Product Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound and its reaction products. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the confirmation of molecular formulas, which is essential for identifying unknown products and assessing the purity of synthesized compounds.
The primary advantage of HRMS over standard mass spectrometry is its ability to measure mass-to-charge ratios (m/z) to within a few parts per million (ppm) of the true value. This level of precision allows for the differentiation between ions of the same nominal mass but different elemental formulas. For this compound (C₁₅H₁₃N₃O₂), HRMS can confirm its molecular formula by matching the experimentally measured mass with the calculated exact mass (267.0993).
In the analysis of reaction outcomes, HRMS is used to identify the products by determining their precise molecular weights. For instance, if the azide group undergoes a Staudinger reaction followed by hydrolysis to an amine, HRMS would detect the mass of the resulting amino ester (C₁₅H₁₅NO₂), which has a distinct exact mass of 241.1103.
Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Organic azides often exhibit a characteristic loss of a neutral nitrogen molecule (N₂, 28.0061 Da). The fragmentation of this compound would likely proceed through several key pathways:
Loss of N₂: The molecular ion [M]⁺˙ would readily lose N₂ to form the [M - N₂]⁺˙ fragment ion.
Benzylic Cleavage: Fragmentation of the benzyl ester can produce a tropylium ion at m/z 91.
Carbonyl Group Fragmentation: Cleavage adjacent to the carbonyl group can lead to various fragment ions corresponding to the phenylacetyl portion of the molecule.
By analyzing the accurate masses of these fragment ions, the different substructures of the molecule can be confirmed, aiding in the complete identification of reaction products. HRMS also serves as a sensitive tool for purity assessment, capable of detecting minor impurities with different elemental compositions from the main product, even if they have the same nominal mass.
| Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| Molecular Ion [M]⁺˙ | C₁₅H₁₃N₃O₂ | 267.1008 |
| Fragment [M - N₂]⁺˙ | C₁₅H₁₃O₂ | 225.0916 |
| Tropylium Ion | C₇H₇ | 91.0548 |
| Phenylacetyl Cation | C₈H₇O | 119.0497 |
Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products
Chromatographic methods are fundamental for both the purification of this compound reaction products and the assessment of their purity, including enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds. For compounds like this compound and its derivatives, both normal-phase and reversed-phase HPLC can be utilized.
Purity Assessment: Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water), is typically used to determine the purity of a reaction product. The sample is separated based on polarity, and the purity is calculated from the relative area of the product peak in the chromatogram.
Chiral HPLC: Since the starting material is chiral, its reactions can lead to racemic or diastereomeric mixtures. Chiral HPLC is essential for separating enantiomers and determining the enantiomeric excess (ee) of the product. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are widely effective for the resolution of a broad range of chiral compounds, including esters. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomers.
Preparative HPLC: For purification, preparative HPLC can be used to isolate products from unreacted starting materials and byproducts on a larger scale, yielding highly pure compounds for further use or analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | β-Cyclodextrin |
| Mobile Phase | Hexane/Isopropanol (90:10) | Hexane/Ethanol (85:15) | Methanol/Water (60:40) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 220 nm | UV at 254 nm |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While many organic azides can be thermally sensitive, GC analysis is possible under carefully controlled conditions, often following derivatization.
Purity Assessment: For reaction products that are sufficiently volatile and stable, a high-temperature capillary GC column (e.g., with a polydimethylsiloxane-based stationary phase) can be used for purity analysis. The compound's retention time is characteristic, and the peak area corresponds to its concentration.
Derivatization: To improve volatility and thermal stability, or to enhance detection, derivatization may be necessary. For instance, the ester group could be transesterified to a more volatile methyl ester. For the analysis of the azide group itself, specific derivatization reactions can be employed to form a more stable and detectable compound.
Chiral GC: Similar to HPLC, chiral GC columns with a chiral stationary phase can be used to separate enantiomers of volatile products, allowing for the determination of enantiomeric purity.
In addition to HPLC and GC, flash column chromatography using silica (B1680970) gel is the standard method for the routine purification of reaction mixtures on a laboratory scale, allowing for the isolation of the desired products in significant quantities.
Theoretical and Computational Chemistry Approaches Applied to S Benzyl 2 Azido 2 Phenylethanoate
Conformational Analysis and Energy Landscapes of the Compound
The structural flexibility of (S)-Benzyl 2-azido-2-phenylethanoate, arising from several rotatable single bonds, gives rise to a complex potential energy surface populated by numerous conformers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers that separate them.
Quantum chemical methods, particularly Density Functional Theory (DFT), are the primary tools for this purpose. eurjchem.com A typical study involves systematically rotating the key dihedral angles—such as those around the Cα-phenyl, Cα-ester, and Cα-N3 bonds—and performing geometry optimization for each starting structure. Functionals like B3LYP paired with basis sets such as 6-311++G(d,p) are commonly employed to balance accuracy and computational cost. chemrxiv.org
For this compound, these calculations would reveal the preferred orientations of the phenyl, azide (B81097), and benzyl (B1604629) ester groups relative to each other. This analysis is critical, as the dominant conformer in solution may dictate the molecule's reactivity and the stereochemical outcome of its reactions. For instance, DFT calculations on related azido (B1232118) compounds have successfully determined the energetics of different isomers and the rotational barriers between them. chemrxiv.org The results of such an analysis are often presented as a table of low-energy conformers and their relative stabilities.
Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers This table is illustrative, based on typical values for similar organic molecules, and shows how results from a computational study would be presented.
| Conformer | Dihedral Angle 1 (N3-Cα-C=O) | Dihedral Angle 2 (Cα-C-O-Bn) | Relative Energy (kcal/mol) |
| 1 | -175° | 178° | 0.00 |
| 2 | 65° | 179° | 1.25 |
| 3 | -178° | -5° | 2.10 |
| 4 | 68° | -4° | 3.50 |
Quantum Mechanical Calculations for Reaction Pathway Elucidation and Transition State Analysis
Quantum mechanics (QM) provides a powerful framework for mapping the entire course of a chemical reaction, from reactants to products. acs.org By calculating the potential energy surface, researchers can identify and characterize not only stable molecules but also the high-energy transition states that connect them. This elucidation of the reaction mechanism is fundamental to understanding reaction rates and conditions.
For a molecule like this compound, QM calculations can be applied to its characteristic reactions. Organic azides are well-known for participating in transformations like the Staudinger reaction (reduction with a phosphine) and 1,3-dipolar cycloadditions (the Huisgen cycloaddition). wikipedia.org
To study a reaction pathway, computational chemists use DFT to:
Optimize the geometries of the reactants and products.
Locate the transition state (TS) structure, which is a first-order saddle point on the energy surface. Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (QST2/3) are used for this. nih.gov
Perform frequency calculations to confirm the nature of each structure. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Table 2: Hypothetical QM Data for the Staudinger Reaction of this compound with Triphenylphosphine (B44618) This table illustrates typical outputs from a QM reaction pathway study.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + PPh₃ | 0.00 |
| Transition State | Structure for N₂ extrusion | +22.5 |
| Intermediate | Iminophosphorane | -45.8 |
| Products | Corresponding amine (after hydrolysis) | -120.0 |
Prediction of Stereoselectivity in Chemical Transformations Involving the Compound
Since this compound is a chiral molecule, predicting and controlling stereoselectivity in its reactions is of paramount importance. Computational chemistry offers a means to rationalize and predict the stereochemical outcomes of reactions by comparing the energies of diastereomeric transition states. According to the Curtin-Hammett principle, the ratio of products formed is determined by the difference in the free energies of the transition states leading to them.
This approach is valuable in two scenarios:
Synthesis of the Compound: In reactions designed to synthesize α-azido esters, computational modeling can explain the diastereoselectivity observed when using chiral auxiliaries or catalysts. For example, studies on the Matteson homologation of boronic esters to create α-azido esters showed high stereoselectivity. uni-saarland.de QM calculations could model the transition states for the nucleophilic attack of the azide on the α-chloro boronic ester intermediate, demonstrating why one diastereomeric pathway is energetically favored over the other.
Reactions of the Compound: When the compound itself reacts to form a new stereocenter, QM can predict the preferred outcome. By modeling the transition states for all possible stereoisomeric products, the pathway with the lowest activation barrier can be identified, thus predicting the major product. This is crucial for designing reactions that yield a single, desired stereoisomer.
Molecular Dynamics Simulations of Compound Interactions with Reagents or Surfaces
While QM calculations provide deep insight into the electronic details of a reaction, they are typically limited to a few molecules in the gas phase. Molecular dynamics (MD) simulations bridge this gap by modeling the dynamic behavior of thousands of molecules over time, including explicit solvent molecules, reagents, or interactions with surfaces. nih.govnih.gov
In an MD simulation, the forces between atoms are calculated using a classical force field, which is a set of parameters that approximate the potential energy of the system. The simulation then solves Newton's equations of motion to trace the trajectory of every atom over a period of nanoseconds or longer.
For this compound, MD simulations could be used to:
Study Solvation: Analyze the structure of the solvent shell around the molecule. This can reveal how solvent molecules (e.g., water, DMF, or THF) orient themselves around the polar azide and ester groups versus the non-polar phenyl and benzyl rings, which can significantly influence reactivity.
Simulate Interfacial Behavior: Model the interaction of the compound with a catalyst surface. For instance, in a copper-catalyzed azide-alkyne cycloaddition ("click" reaction), MD simulations could show the preferred binding orientation of the azide on the copper surface, providing insight into the initial steps of the catalytic cycle. nih.gov
Probe Conformational Dynamics: Observe the transitions between different conformers in solution over time, providing a dynamic view that complements the static picture from QM energy landscapes.
In Silico Design of Novel Catalysts or Reagents for Azido Chemistry
One of the most impactful applications of computational chemistry is the rational, in silico design of new catalysts and reagents. researchgate.netmdpi.com This approach can dramatically accelerate the discovery process by pre-screening vast numbers of potential candidates computationally, allowing experimental efforts to focus only on the most promising ones.
The process for designing a catalyst for a transformation involving an azido compound like this compound typically involves:
Hypothesizing a Catalytic Cycle: A plausible mechanism for the desired reaction is proposed (e.g., enantioselective reduction of the azide, or a C-H functionalization reaction).
Creating a Virtual Library: A diverse set of potential catalysts is generated. For metal-catalyzed reactions, this involves varying the metal center (e.g., Cu, Fe, Mn, Rh) and, crucially, the structure of the organic ligands. nih.gov
High-Throughput Screening: The key energy barriers in the catalytic cycle (e.g., the rate-determining step) are calculated for each candidate using DFT.
Identification and Refinement: Candidates that exhibit the lowest energy barriers are identified as leads. Their structures can be further fine-tuned computationally to optimize activity and selectivity before synthesis and experimental testing.
This methodology has been applied to develop catalysts for various azidation reactions and transformations of azides. nih.govmdpi.comnih.gov For a molecule like this compound, this could mean designing a chiral catalyst that can selectively reduce the azide group without affecting the ester, or a catalyst that enables novel reactions at the α-position with high stereocontrol.
Comparative Studies and Future Research Perspectives for S Benzyl 2 Azido 2 Phenylethanoate
Structure-Reactivity Relationship Analysis with Analogous Chiral Azido (B1232118) Esters
The reactivity of (S)-benzyl 2-azido-2-phenylethanoate is intrinsically linked to its molecular architecture. The presence of a phenyl group and a benzyl (B1604629) ester at the chiral center influences the electronic and steric environment of the α-azido group. When compared to other chiral azido esters, variations in these substituents can lead to significant differences in reaction outcomes and rates.
A key reaction of α-azido esters is their conversion to other functional groups. For example, the reaction of α-azido esters with lithium ethoxide can lead to the formation of dehydroamino esters or α-keto esters, depending on the substrate and reaction conditions. acs.org The stereochemistry of the starting material plays a crucial role in the stereochemical outcome of these transformations.
The Matteson homologation of chiral boronic esters provides a highly stereoselective route to α-azido esters. uni-saarland.de This method allows for the synthesis of both enantiomers of complex α-azido and α-amino acids by selecting the appropriate chiral boronic ester auxiliary. uni-saarland.de The diastereoselectivity of the nucleophilic displacement of α-chloro boronic esters with sodium azide (B81097) is highly dependent on the solvent, with DMF being identified as an optimal choice. uni-saarland.de
Below is a table comparing the reactivity of this compound with analogous chiral azido esters based on general principles of organic chemistry.
| Feature | This compound | Analogous Aliphatic α-Azido Ester (e.g., Ethyl 2-azidobutanoate) | Analogous α-Azido Ester with Electron-Withdrawing Group (e.g., Benzyl 2-azido-2-(4-nitrophenyl)ethanoate) |
| Electrophilicity of Carbonyl Carbon | Moderate | Lower | Higher |
| Nucleophilicity of Azide | Influenced by phenyl group | Higher | Lower |
| Steric Hindrance | High | Lower | High |
| Potential for π-stacking Interactions | Yes | No | Yes |
| Reactivity in Cycloadditions | Good dipole for 1,3-dipolar cycloadditions. rsc.org | Good dipole, less sterically hindered. | Reactivity influenced by electronic effects. |
| Susceptibility to Reduction | Standard reduction methods are applicable. mdpi.com | Generally easier to reduce due to less steric hindrance. | Reduction may be affected by the nitro group. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Compound
Beyond well-established reactions like reductions and cycloadditions, the unique structural features of this compound open doors to novel reactivity patterns. The interplay between the azide and the ester functionality, under the influence of various catalysts, can lead to unprecedented molecular transformations.
One area of exploration is the use of transition metal catalysis. For instance, gold(I) catalysts have been shown to mediate the cascade cyclization of azido-alkynes to produce spirocyclic indolin-3-ones. acs.org While this specific example involves an alkyne, the principle of activating the azide towards intramolecular reactions could be extended to appropriately functionalized derivatives of this compound. Such strategies could provide access to complex heterocyclic scaffolds from a relatively simple chiral precursor.
Rhodium(II) catalysts are known to promote the intramolecular O-H insertion of γ-azido-α-diazo-δ-hydroxy-β-keto esters, followed by a [3+3] sigmatropic rearrangement. nih.gov This highlights the potential for azido esters to participate in complex cascade reactions. Radical reactions also offer a promising avenue for novel transformations. The reaction of α-azido-β-keto esters with tributyltin hydride can lead to the formation of amides and lactams through a free radical nitrogen insertion reaction. nih.gov
The development of enantioselective catalytic methods for the synthesis of chiral α-azido ketones from racemic α-bromo ketones using phase-transfer catalysis represents a significant advancement. acs.org This approach could potentially be adapted for the synthesis of this compound and its analogs, offering a new synthetic route and opportunities for further functionalization.
Here is a table summarizing some novel reactivity patterns observed in related α-azido compounds:
| Reaction Type | Catalyst/Reagent | Product Class | Reference |
| Cascade Cyclization | Gold(I) | Spirocyclic indolin-3-ones | acs.org |
| Intramolecular OH-Insertion/Rearrangement | Rhodium(II) | 2-Azido-3-furanones | nih.gov |
| Free Radical Nitrogen Insertion | Tributyltin hydride | Amides and lactams | nih.gov |
| Catalytic Enantioselective Azidation | Chiral Quaternary Salt (Phase Transfer) | Chiral α-azido ketones | acs.org |
| Ru-catalyzed Transformation | Ruthenium complex | α-amido ketones | nih.gov |
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization
The principles of green chemistry are increasingly important in modern organic synthesis. For a compound like this compound, this involves developing more environmentally benign synthetic methods and utilizing it in sustainable applications.
One of the key areas for improvement is the azidation step itself. Traditional methods often rely on potentially hazardous reagents. The use of iron catalysis for the alkylazidation of dehydroamino acids using peroxides as alkyl radical precursors and TMSN3 as the azide source presents a greener alternative. acs.org This method employs a cheap and non-toxic iron salt as the catalyst. acs.org Biocatalysis offers another powerful tool for the green synthesis of chiral amino acid derivatives. The discovery and evolution of protoglobin nitrene transferases that can catalyze the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters is a significant step towards the biocatalytic synthesis of α-amino esters, which are direct products of the reduction of α-azido esters. nih.gov
The use of enzymes, such as lipases, in the dynamic kinetic resolution of alcohols for the synthesis of chiral esters is a well-established green methodology. mdpi.com Such enzymatic approaches could potentially be adapted for the synthesis or resolution of precursors to this compound. Furthermore, the development of one-pot procedures that combine multiple synthetic steps without the need for isolating intermediates can significantly reduce solvent waste and energy consumption.
In terms of utilization, the high reactivity of the azide group in "click chemistry" reactions, which are often performed under mild, aqueous conditions, aligns well with the principles of green chemistry. nanosoftpolymers.comnih.gov
| Green Chemistry Approach | Description | Potential Application to this compound |
| Use of Greener Catalysts | Employing non-toxic and abundant metals like iron instead of precious or heavy metals. acs.org | Iron-catalyzed azidation of a suitable precursor. |
| Biocatalysis | Utilizing enzymes for highly selective transformations under mild conditions. nih.gov | Enzymatic resolution of a racemic precursor or direct enzymatic azidation. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Click chemistry reactions where the azide adds completely to an alkyne. nanosoftpolymers.comnih.gov |
| Use of Safer Solvents | Replacing hazardous organic solvents with water or greener alternatives. | Performing reactions, such as click chemistry, in aqueous media. |
| One-Pot Syntheses | Combining multiple reaction steps in a single reaction vessel to reduce waste and improve efficiency. | A one-pot synthesis of the compound followed by its in-situ functionalization. |
Potential for High-Throughput Screening and Automated Synthesis Integration
The modular nature of this compound, with its reactive azide handle, makes it an excellent candidate for integration into high-throughput screening (HTS) and automated synthesis platforms. These technologies are crucial in modern drug discovery and materials science for rapidly generating and evaluating large libraries of compounds.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is particularly well-suited for HTS. nih.govrsc.org A diverse library of alkyne-containing molecules can be readily reacted with this compound in a parallel fashion to generate a library of triazole-containing compounds. This strategy has been successfully employed for the high-throughput synthesis of azide libraries and their subsequent use in in-situ screening for enzyme inhibitors. rsc.org
Automated synthesis platforms, which can perform iterative reactions with high precision and reproducibility, are becoming increasingly sophisticated. chemrxiv.orgresearchgate.net An automated system could be programmed to synthesize a range of chiral α-azido esters by varying the starting materials and then diversify them through reactions like the aforementioned click chemistry. The development of automated methods for the stereocontrolled assembly of organic molecules, for example using chiral boronates, provides a roadmap for how such a system could be implemented. researchgate.netillinois.edu
The potential for integrating this compound into these advanced workflows is summarized below:
| Technology | Application | Advantage for this compound |
| High-Throughput Screening (HTS) | Rapidly screen large libraries of compounds for biological activity or material properties. | The azide group allows for the facile creation of diverse libraries via click chemistry for screening. nih.govrsc.org |
| Automated Synthesis | Automate the synthesis of compound libraries, reducing manual labor and improving reproducibility. chemrxiv.orgresearchgate.net | The synthesis of the core scaffold and its subsequent diversification can be automated. |
| Combinatorial Chemistry | Systematically generate large numbers of related compounds from a set of building blocks. | This compound can serve as a key building block in combinatorial library synthesis. |
| Lab-on-a-Chip/Microfluidics | Perform reactions on a micro-scale, reducing reagent consumption and reaction times. | Miniaturized synthesis and screening of derivatives can be envisioned. |
Emerging Applications in Materials Science or Bio-conjugation Chemistry Research
The unique properties of the azide group make this compound a valuable building block for the development of advanced materials and for applications in bioconjugation chemistry.
In materials science, azide-functionalized molecules are widely used as cross-linkers and for surface modification. magtech.com.cnmdpi.com The introduction of this compound into a polymer backbone, either through polymerization of a suitable derivative or by post-polymerization modification, can impart chirality and a reactive handle for further functionalization. nanosoftpolymers.com For example, azide-functionalized polymers can be cross-linked by UV illumination or thermal activation, a process that can be used to tune the physical properties of the material. mdpi.comacs.org The chirality of the monomer unit could lead to the formation of chiral polymers with unique optical or recognition properties. chiralpedia.com
In the realm of bioconjugation, the azide-alkyne cycloaddition reaction is a cornerstone for linking small molecules, such as drugs or fluorescent probes, to biomolecules like proteins and peptides. nih.gov this compound, after suitable modification to include a linker, could be used to introduce a chiral phenylglycine derivative onto a biological target. The triazole ring formed in the click reaction is stable and often considered a bioisostere for an amide bond. nih.gov This opens up possibilities for creating novel peptide mimetics or targeted drug delivery systems.
| Field | Potential Application | Role of this compound |
| Materials Science | Synthesis of chiral polymers with tunable properties. chiralpedia.com | Chiral monomer unit providing stereocenters and reactive azide handles for cross-linking or functionalization. nanosoftpolymers.comacs.org |
| Surface modification of materials. magtech.com.cn | Covalent attachment to surfaces via the azide group to create chiral interfaces. | |
| Bioconjugation Chemistry | Labeling of biomolecules with probes or drugs. nih.gov | A building block for creating chiral probes that can be "clicked" onto biomolecules. |
| Synthesis of peptide mimetics. | The resulting triazole can act as a stable amide bond surrogate, and the core structure mimics a phenylglycine residue. nih.gov | |
| Drug Discovery | Fragment-based drug discovery. | The compound itself or its triazole derivatives can serve as fragments for screening against biological targets. |
Challenges and Opportunities in the Broader Field of Chiral Azido Chemistry
The field of chiral azido chemistry, while full of potential, is not without its challenges. The stereoselective synthesis of chiral azides can be difficult, often requiring multi-step procedures or the use of stoichiometric chiral auxiliaries. nih.govrsc.org The inherent instability of some azide compounds also requires careful handling.
However, these challenges also present significant opportunities for innovation. The development of new catalytic asymmetric azidation methods is a major area of research. acs.org The use of phase-transfer catalysis and the engineering of enzymes for enantioselective azidation are promising avenues. acs.orgacs.org Overcoming the challenges associated with the synthesis of complex chiral azides will unlock access to a vast chemical space of novel molecules with potentially valuable properties.
The opportunities in chiral azido chemistry are vast. The ability to install a chiral center and a versatile azide handle in a single step is highly desirable. These building blocks are key to the synthesis of non-canonical amino acids, which are of great interest for the development of new therapeutics. acs.orgnih.gov The unique reactivity of the azide group allows for its participation in a wide range of transformations, including cycloadditions, reductions, and rearrangements, providing access to a diverse array of chiral nitrogen-containing compounds. rsc.orgmdpi.com
The table below summarizes the key challenges and opportunities in this exciting field:
| Aspect | Challenges | Opportunities |
| Synthesis | Stereoselective introduction of the azide group can be difficult. nih.govrsc.org Potential instability of some azide compounds. | Development of novel catalytic asymmetric azidation methods. acs.org Engineering of enzymes for biocatalytic azidation. acs.org |
| Reactivity | Controlling the chemoselectivity of reactions involving the azide group in complex molecules. | Exploration of novel reactivity patterns and cascade reactions. acs.orgnih.gov Use of the azide as a linchpin in multicomponent reactions. |
| Applications | Designing chiral azido compounds with specific properties for materials science or biological applications. | Access to novel chiral building blocks for drug discovery, such as non-canonical amino acids. acs.orgnih.gov Creation of new chiral materials with unique optical or recognition properties. chiralpedia.com |
| Safety | Handling and scaling up reactions involving potentially energetic azide compounds. | Development of safer in-situ generation methods for azides. |
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
